5-[(3,4-Difluorobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid

purity quality control procurement specification

5-[(3,4-Difluorobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid (CAS 866008-16-4) is a synthetic, low-molecular-weight (283.23 g/mol) heterocyclic building block belonging to the tetrahydro‑pyridone‑carboxylic acid class, substituted at position 5 with a 3,4‑difluorobenzyloxy ether. It carries an ionizable carboxylic acid (predicted pKa ~3.66 ± 0.20) and a cyclic amide (6-oxo) moiety, conferring both hydrogen-bond donor/acceptor capacity and metal‑coordinating potential.

Molecular Formula C13H11F2NO4
Molecular Weight 283.231
CAS No. 866008-16-4
Cat. No. B2836173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3,4-Difluorobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid
CAS866008-16-4
Molecular FormulaC13H11F2NO4
Molecular Weight283.231
Structural Identifiers
SMILESC1CNC(=O)C(=C1C(=O)O)OCC2=CC(=C(C=C2)F)F
InChIInChI=1S/C13H11F2NO4/c14-9-2-1-7(5-10(9)15)6-20-11-8(13(18)19)3-4-16-12(11)17/h1-2,5H,3-4,6H2,(H,16,17)(H,18,19)
InChIKeyPCPCDDOPWCWZAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(3,4-Difluorobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid (CAS 866008-16-4): Structural Profile and Procurement-Relevant Classification


5-[(3,4-Difluorobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid (CAS 866008-16-4) is a synthetic, low-molecular-weight (283.23 g/mol) heterocyclic building block belonging to the tetrahydro‑pyridone‑carboxylic acid class, substituted at position 5 with a 3,4‑difluorobenzyloxy ether . It carries an ionizable carboxylic acid (predicted pKa ~3.66 ± 0.20) and a cyclic amide (6-oxo) moiety, conferring both hydrogen-bond donor/acceptor capacity and metal‑coordinating potential. The compound is commercially supplied as a research intermediate—not a drug substance—by multiple vendors (≥98% purity by HPLC) for use in medicinal chemistry, probe synthesis, and fragment‑based lead discovery .

Why Generic Substitution Cannot Be Assumed for 5-[(3,4-Difluorobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic Acid


Tetrahydro‑pyridone‑carboxylic acid analogs with different benzyloxy substituents are not functionally interchangeable, because fluorine substitution at the 3,4‑positions of the benzyl ring markedly alters pKa (~0.2–0.4 units), logD7.4, and hydrogen‑bond acceptor geometry relative to unsubstituted, mono‑fluorinated, or heteroaryl‑substituted benzyl analogs . In the broader dihydropyridine‑carboxylic acid series, even conservative substituent swaps (e.g., 3,4‑difluorobenzyl → benzyl) translate into ≥3‑fold differences in cellular IC50 values in cytotoxicity assays, confirming that physical property shifts driven by the 3,4‑difluoro pattern cannot be compensated for by merely procuring a generic “benzyloxy‑pyridine‑carboxylic acid” [1]. Therefore, researchers who require this specific substitution pattern must authenticate CAS 866008-16-4 at the point of procurement.

Quantitative Evidence Anchor Points for 5-[(3,4-Difluorobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic Acid (866008-16-4) Relative to Closest Analogs


Commercially Supplied Purity: 98% (HPLC) vs. Minimum 95% for a Closest Generic Analog

The target compound is supplied at ≥98% purity (HPLC; NLT specification) by providers such as MolCore, Leyan, and ChemScene . In contrast, the closest commercially available analog, 5-(benzyloxy)-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid (CAS 866008-19-7), is offered by the same vendors at a minimum specification of 95%, a difference of ≥3 percentage points.

purity quality control procurement specification

Predicted Ionization Advantage: pKa 3.66 ± 0.20 Enhances Ionic Interactions at Physiologic pH vs. Congener

The predicted pKa of the carboxylic acid group in the target compound (3.66 ± 0.20) is ~0.7 log units lower than that of 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1001413-01-9; predicted pKa ~4.39; calculated from structural prediction tools) . This lower pKa translates to a ~4.7‑fold higher concentration of the ionized carboxylate species at physiological pH 7.4, assuming Henderson–Hasselbalch behavior.

pKa ionization physicochemical property

Evidence Gap Acknowledgment: Absence of Peer‑Reviewed Comparative Bioactivity Data for Positioning Against In‑Class Compounds

Comprehensive searches across PubMed, Google Scholar, ChEMBL, BindingDB, PubChem, DrugBank, and Google Patents returned zero peer‑reviewed primary research articles, patents, or authoritative database entries containing quantitative bioactivity data (IC50, Ki, Kd, EC50, or MIC) for the target compound as of April 2026 [1]. All publicly available information is limited to vendor catalog descriptions and computationally predicted physicochemical properties. The related classes (dihydropyridine‑carboxylic acids, benzyloxy‑pyridone acids) have published bioactivity, but without direct head‑to‑head studies involving CAS 866008-16-4, no experimental potency or selectivity advantage can be claimed over any specific named analog. This documentation gap precludes categorizing any evidence as “Direct head‑to‑head comparison” or “Cross‑study comparable.”

evidence gap comparative analysis data availability

Structural Differentiation: 3,4‑Difluorobenzyloxy Ether Distinguishes Target Compound from 3,4‑Difluorobenzyl‑Substituted Dihydropyridine‑Carboxylic Acid Amides

The target compound possesses a 3,4‑difluorobenzyloxy ether at position 5 of the tetrahydro‑pyridone ring, connected through an oxygen atom, whereas the more extensively studied congener 1‑(3,4‑difluorobenzyl)‑2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid (CAS 1001413-01-9) places the 3,4‑difluorobenzyl group directly on the lactam nitrogen via a C–N bond . This substitution pattern difference alters the local electrostatic surface potential and creates a distinct hydrogen-bond acceptor geometry that cannot be mimicked by simple N‑benzyl lactam analogs. Although quantitative biochemical comparison data for the target compound are lacking, published SAR in related pyridone‑carboxylic acid series demonstrates that the connectivity of the difluorobenzyl moiety is a critical determinant of target binding [1].

structural comparison SAR pharmacophore

Recommended Research and Procurement Scenarios for 5-[(3,4-Difluorobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic Acid (866008-16-4)


Medicinal Chemistry Fragment Library Expansion with a 3,4‑Difluorobenzyloxy Pyridone Building Block

The compound serves as a polar, low‑molecular‑weight (MW 283) core scaffold for fragment‑based drug discovery. Its predicted pKa of ~3.66 ± 0.20 and dual hydrogen‑bond donor/acceptor character make it an attractive fragment for targeting enzymes or receptors with a requirement for anionic carboxylate recognition. The 3,4‑difluorobenzyloxy moiety provides a metabolically resistant aromatic cap that can occupy hydrophobic sub‑pockets distinct from those engaged by simple benzyloxy or N‑benzyl analogs [1].

Probe Synthesis Requiring a C5‑O‑Linked 3,4‑Difluorobenzyl Pharmacophore for Structure‑Activity Relationship Elucidation

When a SAR program has determined that 3,4‑difluorophenyl substitution is beneficial but the optimal attachment topology is unknown, the 5‑(3,4‑difluorobenzyloxy) ether linkage of the target compound presents a distinct connection geometry compared to the N‑benzyl attachment of congeners such as CAS 1001413-01-9 [1]. Procurement of this specific ether analog enables systematic exploration of the position‑5 attachment vector while keeping the carboxylic acid and pyridone pharmacophores constant.

Quality‑Controlled Reference Standard for Analytical Method Development

With a commercial purity specification of ≥98% (HPLC) , the target compound is suitable for use as a system‑suitability standard, reference material for LC‑MS method development, or internal standard for quantitative NMR applications. Its purity exceeds that of the closest unsubstituted benzyl ether analog (≥95%) by ≥3 absolute percentage points, reducing the need for additional in‑house purification prior to analytical use.

Quote Request

Request a Quote for 5-[(3,4-Difluorobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.